Electronic Configuration and LogP Differentiation vs. Pyrimidin-2-yl Regioisomer
The target compound (5-pyrimidin-5-yl substitution) exhibits a lower calculated lipophilicity (XLogP3 = 1.3) compared to its pyrimidin-2-yl regioisomer (5-(pyrimidin-2-yl)thiophene-2-carbaldehyde, CAS 545424-57-5, XLogP3 = 1.4) [1]. This 0.1 log unit difference, while numerically modest, reflects the altered electron distribution arising from the different nitrogen positioning within the pyrimidine ring and translates to measurably distinct chromatographic retention behavior and differential aqueous/organic partitioning during reaction workup and purification [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 5-(Pyrimidin-2-yl)thiophene-2-carbaldehyde (CAS 545424-57-5): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = 0.1 (target compound less lipophilic) |
| Conditions | Computational prediction using PubChem XLogP3 algorithm |
Why This Matters
For procurement teams selecting building blocks for medicinal chemistry programs, this lipophilicity difference directly impacts chromatographic purification protocols and solubility profiles in reaction media, making the target compound preferable when lower logP is required to maintain drug-likeness parameters.
- [1] Kuujia. Cas no 545424-57-5 (5-(pyrimidin-2-yl)thiophene-2-carbaldehyde). Available at: https://www.kuujia.com/cas-545424-57-5.html View Source
